REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]([N:11]2[CH2:16]COC[CH2:12]2)=[O:10])=[CH:5][CH:4]=1)#[CH:2].CN(C)C(=O)C1C=CC(C#C[Si](C)(C)C)=CC=1>>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]([N:11]([CH3:16])[CH3:12])=[O:10])=[CH:5][CH:4]=1)#[CH:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)C1=CC=C(C=C1)C(=O)N1CCOCC1
|
Name
|
N,N-Dimethyl-4-trimethylsilanylethynyl-benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C1=CC=C(C=C1)C#C[Si](C)(C)C)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC=C(C(=O)N(C)C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |